Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
The synthesis of Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with 4-chloropyridine under specific conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include dimethylamine, sodium phenoxide, and potassium fluoride . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, treatment with sodium cyanide in dimethyl sulfoxide can lead to the formation of 2,4-bis-methylthiopyrimidine derivatives .
Scientific Research Applications
Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate has diverse applications in scientific research. It is used in the synthesis of novel heterocyclic compounds with potential biological activities . In medicinal chemistry, it has been studied for its anti-fibrotic activities, showing promising results in inhibiting collagen expression .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit collagen prolyl-4-hydroxylase, thereby reducing collagen production . In neuroprotective applications, it inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate . These compounds also exhibit significant biological activities, but this compound is unique due to its specific structural features and the range of its pharmacological effects.
Properties
Molecular Formula |
C12H10ClN3O2 |
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Molecular Weight |
263.68 g/mol |
IUPAC Name |
ethyl 2-(4-chloropyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-6-15-11(16-7-8)10-5-9(13)3-4-14-10/h3-7H,2H2,1H3 |
InChI Key |
OWDOSJOSZOLUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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